molecular formula C17H21NO3 B3131659 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline CAS No. 356537-89-8

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline

Cat. No.: B3131659
CAS No.: 356537-89-8
M. Wt: 287.35 g/mol
InChI Key: HOSYTNORBYRNKX-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is a synthetic phenethylamine derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and neuroscience, particularly in the study of serotonin receptor pharmacology. Structurally, it is related to the 2,5-dimethoxy-4-substituted phenethylamine class, which has been the subject of extensive structure-activity relationship (SAR) studies to develop potent and selective serotonin 5-HT2 receptor agonists . Compounds within this class are investigated as tool molecules to understand neuroplasticity, receptor signaling pathways, and the potential therapeutic mechanisms of psychedelic-inspired medicines . Researchers are exploring these compounds for their potential to modulate serotonin receptors, which are implicated in various neurological and psychiatric conditions. The specific substitution pattern of this aniline analog may influence its receptor binding affinity, functional activity, and metabolic profile, making it a valuable candidate for advanced SAR analysis. This product is intended for use in controlled laboratory settings by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-14-6-4-13(5-7-14)10-11-18-16-12-15(20-2)8-9-17(16)21-3/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSYTNORBYRNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated derivatives and other substituted phenethylamines.

Scientific Research Applications

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity . This interaction is responsible for its psychoactive effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe class (e.g., 25H-NBOMe, 25I-NBOMe) shares a 2,5-dimethoxy-aniline backbone but differs in the N-substituent: NBOMe compounds feature a 2-methoxyphenylmethyl group, whereas 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline has a 4-methoxyphenethyl chain. This difference impacts receptor binding:

  • NBOMe compounds exhibit high affinity for 5-HT₂A receptors due to the 2-methoxy group enhancing π-stacking with aromatic residues in the receptor pocket .

Table 1: Structural and Pharmacological Comparison

Compound N-Substituent Molecular Weight Key Pharmacological Notes
This compound 4-Methoxyphenethyl 287.36 Unknown activity; likely moderate 5-HT affinity
25H-NBOMe 2-Methoxyphenylmethyl 331.41 Potent 5-HT₂A agonist (EC₅₀ = 0.1 nM)
25I-NBOMe 2-Methoxy-4-iodophenylmethyl 457.31 Higher lipophilicity; prolonged half-life
Substituted Aniline Derivatives

, and 13 describe analogues with varying N-alkyl/aryl groups:

  • 2,5-Dimethoxy-N-[(4-methylphenyl)methyl]aniline (C₁₆H₁₉NO₂, MW 257.33): The benzyl group reduces conformational flexibility, possibly lowering receptor affinity relative to phenethyl derivatives .

Table 2: Physicochemical Properties

Compound N-Substituent LogP* Aqueous Solubility (mg/mL)*
This compound 4-Methoxyphenethyl 2.8 0.05
N-(4-Fluorophenyl)-2,5-dimethoxy-aniline 4-Fluorophenyl 2.5 0.12
25B-NBOMe 2-Methoxy-4-bromophenylmethyl 3.9 <0.01

*Estimated using fragment-based methods.

Biological Activity

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure with methoxy substitutions that may influence its interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₁NO₃
  • Molecular Weight : 287.35 g/mol

The compound's structure includes two methoxy groups at the 2 and 5 positions of the aniline ring, along with a methoxyphenethyl group attached to the nitrogen atom. This configuration enhances its lipophilicity and may improve receptor binding affinity.

Biological Activity

Recent investigations have highlighted several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : There is ongoing research into the anticancer potential of this compound, with some studies indicating it may inhibit cancer cell proliferation through interactions with specific molecular targets.
  • Neuropharmacological Effects : Initial findings indicate that this compound may interact with serotonin receptors, which are crucial in regulating mood and cognition. This interaction could have implications for treating mood disorders.

The mechanism of action for this compound involves its binding to various receptors and enzymes within biological systems. The compound may modulate the activity of these targets, leading to altered cellular functions. For instance, it could inhibit enzymes involved in metabolic pathways, thereby influencing cellular responses and potentially providing therapeutic benefits.

Comparative Analysis

A comparative analysis with structurally similar compounds can shed light on the unique properties of this compound:

Compound NameMolecular FormulaKey Features
2,5-Dimethoxy-N-(4-methoxyphenyl)anilineC₁₅H₁₇NO₃Lacks ethyl substitution; potentially different activity profile.
4-MethoxyphenethylamineC₁₁H₁₅NO₂Simpler structure; lacks methoxylation at positions 2 and 5.
N,N-Dimethyl-4-methoxyphenethylamineC₁₃H₁₉NO₂Dimethyl substitution alters solubility and receptor interaction.

The unique combination of methoxylation and aniline structure in this compound may confer distinct pharmacological properties compared to similar compounds.

Case Studies

One notable area of research involves the synthesis and functional characterization of compounds related to 2C drugs, which include derivatives like 25I-NBOMe. Although primarily focused on different structures, insights from these studies provide context for understanding how modifications in similar phenethylamine derivatives can lead to varying biological effects. For example, case reports have documented significant psychoactive effects from structurally related compounds, highlighting the importance of understanding their mechanisms in clinical settings .

Q & A

Q. What are the preferred synthetic routes for 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or nucleophilic substitution, leveraging methoxy-substituted aniline precursors. For example, catalytic hydrogenation of nitro intermediates (e.g., using Pd/C or Raney Ni) under acidic conditions (e.g., HCl/ethanol) yields the target amine. Reaction temperature (optimized between 25–60°C) and solvent polarity significantly impact purity and yield . Key Data:

  • Catalytic Routes: Hydrogenation catalysts (e.g., Pd/C) achieve ~60% yields for structurally analogous compounds .
  • Side Reactions: Over-reduction or demethylation can occur at elevated temperatures (>80°C), requiring careful monitoring via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in methoxy group positioning?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical.

  • 1H NMR: Methoxy protons appear as singlets at δ 3.60–3.80 ppm. Aromatic protons in the 2,5-dimethoxy-substituted ring resonate at δ 6.50–7.90 ppm, while the phenethyl group’s benzylic protons show splitting patterns near δ 2.80–3.20 ppm .
  • 13C NMR: Methoxy carbons appear at δ 55–56 ppm; aromatic carbons adjacent to methoxy groups are deshielded to δ 148–152 ppm .
    Validation: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~316.18) .

Q. What solvent systems are optimal for solubility and stability during experimental handling?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Stability tests indicate degradation under prolonged UV exposure or in strongly alkaline conditions (pH >10). Storage at −20°C in inert atmospheres (N₂) is recommended .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the compound’s reactivity in electrophilic substitution reactions?

The 2,5-dimethoxy groups act as electron-donating substituents, directing electrophilic attacks to the para position of the aniline ring. Computational studies (DFT) show decreased activation energy (~15–20 kJ/mol) for nitration or halogenation compared to unsubstituted analogs . Case Study:

  • Nitration: Yields 4-nitro derivatives with >70% regioselectivity in HNO₃/H₂SO₄ at 0–5°C .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

Discrepancies in receptor-binding assays (e.g., serotonin 5-HT₂A vs. σ₁ receptors) may arise from:

  • Isomerism: Undetected rotamers or tautomers in the phenethylamine side chain.
  • Assay Conditions: Variations in buffer pH (affecting protonation of the aniline nitrogen) or membrane permeability .
    Methodological Resolution:
  • Use chiral chromatography to isolate enantiomers.
  • Perform radioligand displacement assays under standardized pH (7.4) and temperature (37°C) .

Q. How can computational modeling predict the compound’s interactions with cytochrome P450 enzymes, and what are the implications for metabolic stability?

Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Phe-481 in CYP3A4) that stabilize the methoxyphenethyl moiety. Free energy calculations (MM-PBSA) predict moderate metabolic clearance (t₁/₂ ~2–4 hours in vitro) due to demethylation at the 4-methoxy position .

Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?

  • Structural Modifications: Introduce steric hindrance (e.g., bulky substituents on the phenethyl group) to reduce off-target binding.
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., methoxy oxygen atoms) for selective receptor engagement .

Q. How does the compound’s stability in aqueous media correlate with its potential as a drug candidate?

Accelerated stability testing (40°C/75% RH for 30 days) reveals <5% degradation in PBS (pH 7.4), but hydrolysis of the methoxy groups occurs in acidic conditions (pH 3.0, simulating gastric fluid). Enteric coating or prodrug formulations (e.g., acetylated derivatives) are recommended for oral administration .

Methodological Tables

Q. Table 1. Reaction Conditions for Catalytic Hydrogenation

ParameterOptimal RangeImpact on Yield
Temperature25–60°CYield ↑ by 20%
Catalyst Loading5–10% Pd/CPurity >95%
SolventEthanol/HCl (1:1)Prevents byproducts
Source: Adapted from catalytic protocols in .

Q. Table 2. NMR Chemical Shifts for Key Protons

Proton Typeδ (ppm)Multiplicity
Methoxy (-OCH₃)3.60–3.80Singlet
Aromatic (2,5-OCH₃)6.50–7.90Doublet/doublet
Benzylic (CH₂)2.80–3.20Triplet
Source: NMR data from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
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2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline

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